![molecular formula C18H14N4O B14207495 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide CAS No. 827318-33-2](/img/structure/B14207495.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide: is a compound that features a unique combination of pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the benzamide group further enhances its potential for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide typically involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound efficiently and is considered straightforward.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and cost-effective reagents such as chloro(trimethyl)silane and pyridine suggests that the synthesis can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide group allows for nucleophilic substitution reactions, where different nucleophiles can replace the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzamides with various functional groups replacing the amide group.
Applications De Recherche Scientifique
Chemistry: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding, contributing to the understanding of biochemical pathways .
Medicine: Due to its structural similarity to known pharmacophores, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with specific chemical properties, such as catalysts and polymers .
Mécanisme D'action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and indole moieties allow it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
n-[3-(1h-Benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide: This compound shares structural similarities with n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide but features a benzimidazole moiety instead of an indole.
4-Cinnamamido-N-(1-methyl-1h-pyrazol-5-yl)benzamide: Another similar compound with a pyrazole moiety, but with different substituents on the benzamide group.
Uniqueness: this compound is unique due to its combination of pyrazole and indole moieties, which are less commonly found together in a single compound.
Propriétés
Numéro CAS |
827318-33-2 |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-6-7-16-13(8-15)9-17(22-16)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23) |
Clé InChI |
WJRYIAHOPJZFMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


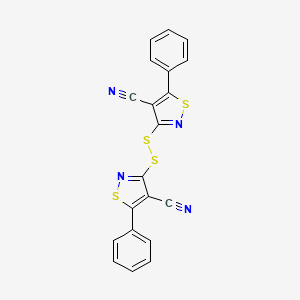
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
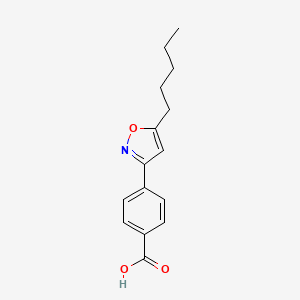
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
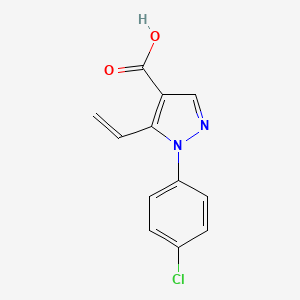
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
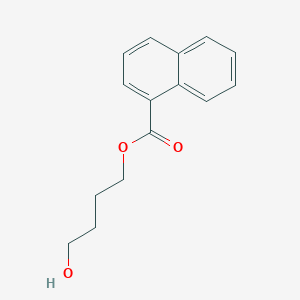
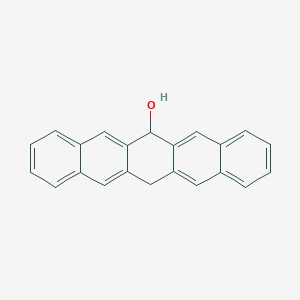
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)

